molecular formula C23H25ClF3N3O5S B11653511 ethyl 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate

Katalognummer: B11653511
Molekulargewicht: 548.0 g/mol
InChI-Schlüssel: ILUNDCCYHPNSBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a sulfonamide group, and a trifluoromethylated aromatic ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 4-piperazine-1-carboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the piperazine ring and aromatic groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE: shares similarities with other sulfonamide-containing compounds and piperazine derivatives.

    4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the compound.

    4-Methylbenzenesulfonyl chloride: Another precursor used in the synthesis.

Uniqueness

The uniqueness of ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the sulfonamide and piperazine moieties contribute to its biological activity and potential therapeutic applications.

Eigenschaften

Molekularformel

C23H25ClF3N3O5S

Molekulargewicht

548.0 g/mol

IUPAC-Name

ethyl 4-[2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H25ClF3N3O5S/c1-3-35-22(32)29-12-10-28(11-13-29)21(31)15-30(36(33,34)18-7-4-16(2)5-8-18)17-6-9-20(24)19(14-17)23(25,26)27/h4-9,14H,3,10-13,15H2,1-2H3

InChI-Schlüssel

ILUNDCCYHPNSBE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.